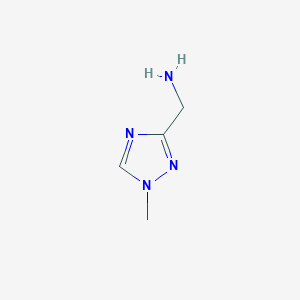

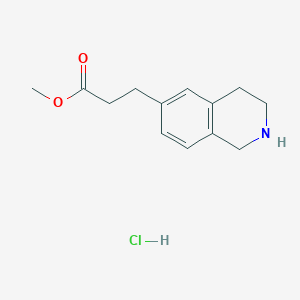

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

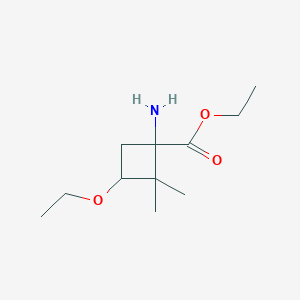

“(1-methyl-1H-1,2,4-triazol-3-yl)methanamine” is a chemical compound that has been mentioned in the context of pharmaceutical chemistry and synthesis . It is an intermediate for the synthesis of ensitrelvir, a novel oral drug for the treatment of coronavirus disease 2019 (COVID-19) .

Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. For instance, one method involves the use of 6-(ethyl-thio)-3-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4(1H,3H)-dione in dichloromethane, followed by the addition of 3-chloroperoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of “this compound” has been studied using crystallography . The compound forms an orthorhombic crystal structure with a = 8.08620 (10) Å, b = 15.4730 (2) Å, c = 23.5892 (2) Å, and V = 2951.43 (6) Å^3 .

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it can form a hydrochloride salt . More research is needed to fully understand the range of chemical reactions this compound can participate in.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- Synthesis of Novel Compounds : The compound has been utilized in the synthesis of various novel chemical entities. For example, it served as a precursor in the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, indicating its role in creating new molecular structures (Aouine, El Hallaoui, & Alami, 2014).

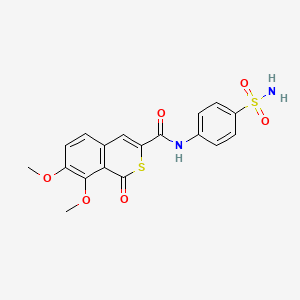

- Antimicrobial Applications : Derivatives of this compound have shown promise in antimicrobial applications. For instance, [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Biochemical and Pharmaceutical Research

- Cancer Research : This compound's derivatives have been evaluated for potential anticancer properties. A study synthesized and characterized 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, which exhibited potent growth inhibitory action against human cancer cell lines (Panathur et al., 2013).

Material Science and Catalysis

- Functional Surfactants : Amphiphilic tris(triazolyl)amines, including derivatives of the mentioned compound, were investigated as bi-functional surfactants in copper-catalyzed aerobic oxidation of alcohols in water, indicating its utility in catalytic processes (Nakarajouyphon et al., 2022).

- Synthesis of Complexes with Catalytic Activity : Novel ruthenium complexes bearing ligands derived from this compound have shown excellent activity and selectivity in hydrogenation processes, demonstrating its role in the creation of efficient catalysts (Sole et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as 1-benzyl-1h-1,2,3-triazol-4-yl derivatives have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.

Mode of Action

Similar compounds have been shown to inhibit tubulin polymerization . This inhibition disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Similar compounds have been shown to affect the cell cycle, specifically the transition from g2 to m phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest and subsequent programmed cell death .

Biochemische Analyse

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . For example, some triazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . Therefore, it is possible that (1-methyl-1H-1,2,4-triazol-3-yl)methanamine may interact with similar biomolecules and influence biochemical reactions.

Cellular Effects

Similar triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines . These compounds can induce apoptosis, or programmed cell death, in cancer cells . Therefore, it is possible that this compound may have similar effects on cellular processes.

Molecular Mechanism

It is known that triazole derivatives can bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting cell division . Therefore, it is possible that this compound may exert its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions

Eigenschaften

IUPAC Name |

(1-methyl-1,2,4-triazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-3-6-4(2-5)7-8/h3H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCVEWHURPUENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2793596.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793597.png)

![2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide](/img/structure/B2793606.png)

![6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2793608.png)

![4-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol](/img/structure/B2793611.png)